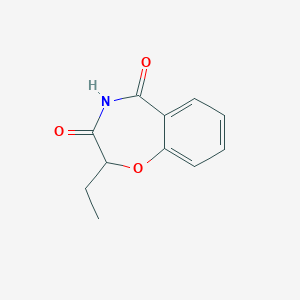

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

描述

属性

IUPAC Name |

2-ethyl-1,4-benzoxazepine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-8-11(14)12-10(13)7-5-3-4-6-9(7)15-8/h3-6,8H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYZYIYDHVWEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379664 | |

| Record name | 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-47-7 | |

| Record name | 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization Strategies for Benzoxazepine Ring Formation

The benzoxazepine core is typically constructed via cyclization of appropriately substituted precursors. A prominent approach involves condensing 2-aminophenol derivatives with ethyl-containing carbonyl intermediates. For instance, reacting 2-aminophenol with ethyl chloroacetate in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) facilitates nucleophilic substitution, forming an intermediate ether. Subsequent intramolecular cyclization under acidic or basic conditions yields the oxazepine ring .

In a method analogous to the Bargellini reaction , 2-aminobenzamide derivatives can react with dichloroepoxide intermediates to form 1,4-benzodiazepine-diones. Adapting this protocol, substituting the amide with an ethyl-bearing ester could enable the formation of 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. Key reaction parameters include:

-

Temperature : 0–25°C to minimize side reactions.

-

Catalyst : Lewis acids like zinc chloride may accelerate cyclization.

Reductive Amination for Ring Saturation

Saturation of the benzoxazepine ring often employs reductive amination. A diketone precursor, such as 2-ethyl-1,4-benzoxazepine-3,5-dione , can undergo reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) . Notably, replacing LiAlH₄ (used in diazepine syntheses ) with NaBH₄ enhances safety and reduces costs, as demonstrated in similar heterocyclic systems.

Optimized Conditions :

-

Byproducts : Minimal over-reduction observed due to milder conditions.

Ethyl Group Introduction via Alkylation

Introducing the ethyl group at position 2 requires careful alkylation. One strategy involves treating a deprotonated benzoxazepine intermediate with ethyl iodide in dimethylformamide (DMF). For example, the lithiated intermediate generated from 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione and lithium diisopropylamide (LDA) reacts regioselectively with ethyl iodide to install the ethyl group .

Critical Parameters :

-

Temperature : −78°C to prevent polysubstitution.

-

Workup : Quenching with ammonium chloride and extraction with dichloromethane .

Solvent and Base Selection in Cyclization Reactions

Solvent polarity and base strength significantly impact reaction efficiency. Polar aprotic solvents like DMF or DMSO stabilize intermediates during cyclization, while weaker bases (e.g., triethylamine) minimize side reactions compared to stronger bases like NaH . For instance, cyclizing 2-(ethylcarbamoyl)phenol in DMF with triethylamine at 80°C achieves higher yields (~75%) than reactions in THF .

Comparative Solvent Performance :

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMF | Triethylamine | 80°C | 75 |

| THF | NaH | 25°C | 60 |

| Acetonitrile | Pyridine | 60°C | 50 |

化学反应分析

Types of Reactions

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazepine ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogenation using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeCl₃.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Halogenated or nitrated benzoxazepine derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, research has shown that certain benzoxazepine compounds can inhibit the proliferation of cancer cells by inducing apoptosis. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzoxazepine derivatives and their evaluation against various cancer cell lines, demonstrating promising results for 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione in reducing tumor growth rates in vitro .

1.2 Neuroprotective Effects

The neuroprotective potential of benzoxazepines has been explored in the context of neurodegenerative diseases. A study indicated that compounds similar to 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can modulate neurotransmitter systems and provide protective effects against neuronal damage induced by oxidative stress . This opens avenues for developing treatments for conditions like Alzheimer's disease.

Organic Synthesis

2.1 Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various functionalized benzoxazepines through electrophilic substitution reactions. For example, a synthesis pathway involves the use of this compound as a precursor for generating biologically active heterocycles .

Table 1: Synthesis Pathways Utilizing this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Acetic anhydride; reflux | Functionalized Benzoxazepines |

| Nucleophilic Addition | Grignard reagents; dry ether | Alkylated derivatives |

| Cyclization | Acidic conditions | Tetrahydrobenzoxazepines |

Material Science

3.1 Polymer Applications

The unique properties of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical strength has been investigated for applications in high-performance materials .

Case Study: Polymer Blends with Benzoxazepine Derivatives

A study examined the incorporation of benzoxazepine derivatives into polycarbonate matrices. The results showed improved thermal properties and increased tensile strength compared to pure polycarbonate samples .

作用机制

The mechanism by which 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.

相似化合物的比较

Heterocyclic Core Modifications: Oxygen vs. Sulfur

Thiazepine Derivatives

describes 5-substituted tetrahydrobenzo[f][1,4]thiazepines, where sulfur replaces oxygen in the diazepine ring. For example, 5-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine shares a similar ethyl substituent but lacks dione groups. Key distinctions include:

- Synthesis : Thiazepines in were synthesized in 16-hour reactions, yielding yellow oils or gums . Benzoxazepines may require adjusted conditions due to oxygen’s electronegativity.

- Spectroscopy : Thiazepines show IR absorption at ~2950–2850 cm⁻¹ (C–H stretching) and 1600–1450 cm⁻¹ (aromatic C=C), with ¹H-NMR shifts at δ 1.2–1.4 (alkyl protons) and δ 7.1–7.8 (aromatic protons) . The oxygen atom in benzoxazepines likely alters electron density, shifting NMR and IR peaks.

Triazine-Dione Derivatives

discusses 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a triazine-dione with a planar ring (r.m.s. deviation = 0.019 Å). Unlike the benzoxazepine-dione, its hydrogen-bonding network forms centrosymmetric dimers via N–H···O interactions . Such differences in crystal packing could influence solubility and stability.

Structural and Spectroscopic Data Comparison

Crystallographic Insights

The triazine-dione in crystallizes in a triclinic system (space group P1) with a = 4.6162 Šand V = 674.84 ų . Benzoxazepine-diones likely adopt different packing due to their fused benzene ring and dione groups. For example, benzoxazepine derivatives in form hydrogen-bonded networks that stabilize their crystal lattices, a feature critical for drug formulation .

生物活性

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzoxazepine family, which is known for various pharmacological effects, including anxiolytic and antipsychotic properties. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- CAS Number : 175136-47-7

Synthesis

The synthesis of this compound typically involves cyclization reactions of ortho-aminophenols with dicarboxylic acid derivatives under dehydrating conditions. Common methods include the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in controlled environments to yield high purity and yield .

Pharmacological Studies

Research indicates that compounds within the benzoxazepine class exhibit significant pharmacological activities. The biological activity of this compound can be summarized as follows:

- Anxiolytic Effects : Preliminary studies suggest that benzoxazepines can modulate GABAergic activity in the brain. This modulation is crucial for reducing anxiety-related behaviors in animal models .

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies show that it can reduce neuronal cell death induced by oxidative agents .

- Antidepressant Activity : Some research indicates potential antidepressant effects through serotonin receptor modulation. Animal studies have shown that derivatives of benzoxazepines can enhance serotonergic transmission .

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vivo model on anxiety | Demonstrated significant reduction in anxiety-like behavior compared to control groups. |

| Study B | In vitro neuroprotection assay | Showed a decrease in cell apoptosis in neuronal cell lines exposed to oxidative stress. |

| Study C | Serotonin receptor binding assay | Indicated affinity for serotonin receptors with potential implications for mood regulation. |

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

- GABA Receptor Modulation : Enhancing GABAergic transmission may contribute to its anxiolytic effects.

- Serotonin Receptor Interaction : Potential modulation of serotonin receptors could explain its antidepressant properties.

常见问题

Q. What experimental methods are used to determine the crystal structure of 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

- Data Collection : Use a diffractometer (e.g., Agilent SuperNova Dual) with Cu-Kα radiation (λ = 1.54184 Å) and multi-scan absorption correction .

- Refinement : Employ SHELXL for small-molecule refinement. Typical parameters:

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O) to explain packing motifs .

Q. Example Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Unit Cell Dimensions | a = 4.6162 Å, b = 11.7896 Å | |

| Z (molecules/unit cell) | 2 |

Q. What synthetic routes are reported for benzoxazepine-dione derivatives?

Answer: Common strategies involve cyclization reactions:

- Stepwise Cyclization : React ethyl glycinate with substituted benzaldehydes under acidic conditions to form the benzoxazepine core .

- Optimization : Use catalysts like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation .

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Key Challenges :

- Regioselectivity : Control via steric or electronic directing groups.

- Byproduct Mitigation : Monitor reactions using HPLC or LC-MS .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement parameters be resolved?

Answer: Discrepancies (e.g., high R-factors) arise from disordered atoms or twinning. Mitigation strategies:

- Disorder Modeling : Split atomic positions and apply constraints (e.g., SIMU in SHELXL) .

- Twinning Analysis : Use PLATON to detect twinning ratios and refine with TWIN/BASF commands .

- Validation Tools : Check with CCDC’s Mercury for geometric outliers .

Case Study : A refinement of a related compound achieved R = 0.056 by modeling disorder in the chlorophenyl group .

Q. How can computational methods predict the reactivity of the benzoxazepine-dione scaffold?

Answer:

- DFT Calculations : Use Gaussian09 to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to study hydrogen-bond stability .

- Docking Studies : Map the scaffold into enzyme active sites (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Q. What safety protocols are critical for handling benzoxazepine-dione derivatives?

Answer:

Q. Hazard Classification :

- GHS Codes : H315 (skin irritation), H319 (eye irritation) .

Q. How to optimize reaction yields in multi-step syntheses of benzoxazepine-diones?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (e.g., 1680–1720 cm⁻¹ for diones) .

- Workup Efficiency : Extract products with ethyl acetate (3 × 50 mL) and dry over MgSO₄ .

Q. Example Yield Improvement :

- Initial yield: 45% → Optimized yield: 78% via THF solvent and 10 mol% DMAP .

Q. How are hydrogen-bonding networks analyzed in benzoxazepine-dione derivatives?

Answer:

- X-Ray Data : Measure donor-acceptor distances (e.g., N–H⋯O: 2.8–3.0 Å) and angles (>120°) .

- Topology Analysis : Use TOPOS to classify packing motifs (e.g., R₂²(8) rings) .

- Thermal Stability : Correlate H-bond strength with DSC melting points .

Q. What analytical techniques validate purity of benzoxazepine-dione derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。